

Application of 2-Methoxyphenylacetic Acid Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyphenylacetic acid

Cat. No.: B139654

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

While **2-Methoxyphenylacetic acid** itself is not a primary active ingredient in major agrochemicals, its derivatives, particularly α -Methoxyphenylacetic acid derivatives, have demonstrated significant potential as potent fungicides. These compounds are synthetic analogues of naturally occurring strobilurins, a class of fungicides that act by inhibiting mitochondrial respiration in fungi. This document provides detailed application notes and protocols based on research into these promising agrochemical compounds, with a focus on the highly active derivative, 2-[2-(2,5-dimethylphenoxy)methyl]phenyl]-2-methyl-N-methylacetamide.

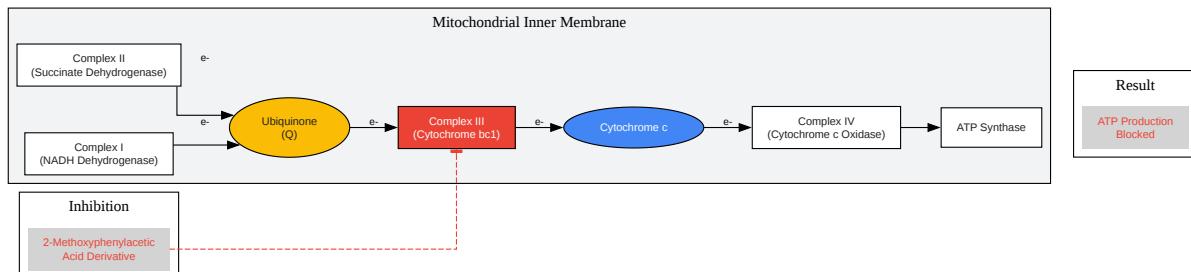
Fungicidal Activity of α -Methoxyphenylacetic Acid Derivatives

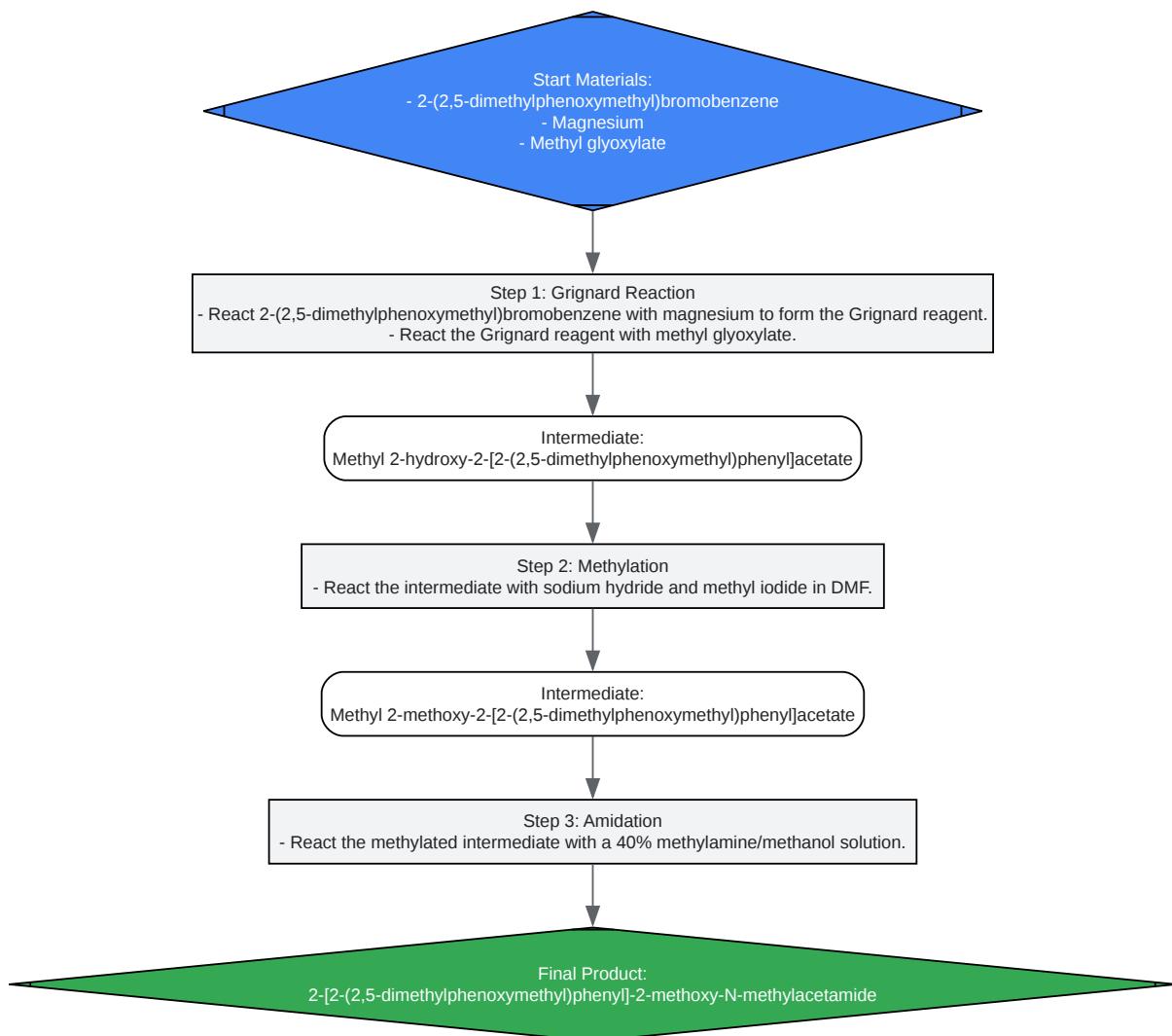
Research has identified 2-[2-(2,5-dimethylphenoxy)methyl]phenyl]-2-methyl-N-methylacetamide as a lead compound with a broad spectrum of fungicidal activity against various crop diseases. Studies have indicated its superior preventive and curative activities compared to established fungicides like kresoxim-methyl against certain pathogens. This compound also exhibits translaminar activity, meaning it can move from the treated leaf surface to the untreated side, providing more comprehensive protection.

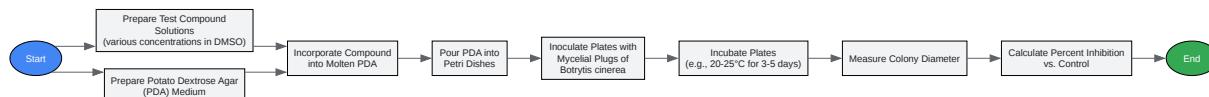
Data Presentation: Fungicidal Efficacy

The following tables summarize the fungicidal activity of 2-[2-(2,5-dimethylphenoxy)methyl]phenyl]-2-methyl-N-methylacetamide against a range of plant pathogens.

Table 1: Preventive Activity of 2-[2-(2,5-dimethylphenoxy)methyl]phenyl]-2-methyl-N-methylacetamide


Pathogen	Disease	Host Plant	Concentration (ppm)	Control Value (%)
Pyricularia oryzae	Rice Blast	Rice	100	100
Podosphaera xanthii	Powdery Mildew	Cucumber	100	100
Botrytis cinerea	Gray Mold	Cucumber	100	100
Pseudoperonospora cubensis	Downy Mildew	Cucumber	100	100
Venturia inaequalis	Scab	Apple	100	100
Puccinia recondita	Leaf Rust	Wheat	100	100
Erysiphe graminis	Powdery Mildew	Wheat	100	100


Table 2: Curative Activity of 2-[2-(2,5-dimethylphenoxy)methyl]phenyl]-2-methyl-N-methylacetamide


Pathogen	Disease	Host Plant	Concentration (ppm)	Control Value (%)
<i>Podosphaera xanthii</i>	Powdery Mildew	Cucumber	100	100
<i>Venturia inaequalis</i>	Scab	Apple	100	100
<i>Puccinia recondita</i>	Leaf Rust	Wheat	100	100

Mechanism of Action: Inhibition of Mitochondrial Respiration

As analogues of strobilurin fungicides, α -Methoxyphenylacetic acid derivatives act by inhibiting the mitochondrial respiration chain in fungi. Specifically, they bind to the Quinone outside (Q_o) site of the cytochrome bc₁ complex (Complex III). This binding blocks the electron transfer between cytochrome b and cytochrome c₁, which disrupts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application of 2-Methoxyphenylacetic Acid Derivatives in Agrochemical Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139654#application-of-2-methoxyphenylacetic-acid-in-agrochemical-research\]](https://www.benchchem.com/product/b139654#application-of-2-methoxyphenylacetic-acid-in-agrochemical-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com